molecular formula C12H16O2 B8593879 1-(8-Methoxy-1,2,3,4-tetrahydronaphth-2-yl)methanol CAS No. 170353-29-4

1-(8-Methoxy-1,2,3,4-tetrahydronaphth-2-yl)methanol

Cat. No. B8593879
Key on ui cas rn: 170353-29-4
M. Wt: 192.25 g/mol
InChI Key: GDPCWZPLQYUXSO-UHFFFAOYSA-N
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Patent
US05767116

Procedure details

A solution of 8-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid (5 g) in tetrahydrofuran (50 ml) was brought to reflux temperature under nitrogen and borane-dimethyl sulphide complex (10M solution in dimethyl sulphide; 5 ml) was added dropwise. The mixture was then heated under gentle reflux for 5 hours, allowed to stand at ambient temperature for 16 hours, then cooled in ice and quenched by the cautious addition of water. The mixture was then acidified by the addition of 5M hydrochloric acid, heated to drive off dimethyl sulphide, cooled, basified by the addition of aqueous sodium hydroxide solution (5M), and the product extracted into ethyl acetate. The extracts were washed with water, dried over magnesium sulphate, and the solvents were removed to leave 1-(8-methoxy-1,2,3,4-tetrahydronaphth-2-yl)methanol as a pale yellow syrup (3.8 g), which solidified slowly at ambient temperature.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][CH:6]=[C:7]2[C:12]=1[CH2:11][CH:10]([C:13](O)=[O:14])[CH2:9][CH2:8]2.B.CSC>O1CCCC1>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][CH:6]=[C:7]2[C:12]=1[CH2:11][CH:10]([CH2:13][OH:14])[CH2:9][CH2:8]2 |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
COC=1C=CC=C2CCC(CC12)C(=O)O
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
B.CSC
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux temperature under nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then heated
TEMPERATURE
Type
TEMPERATURE
Details
under gentle reflux for 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled in ice
CUSTOM
Type
CUSTOM
Details
quenched by the cautious addition of water
ADDITION
Type
ADDITION
Details
The mixture was then acidified by the addition of 5M hydrochloric acid
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
cooled
ADDITION
Type
ADDITION
Details
basified by the addition of aqueous sodium hydroxide solution (5M)
EXTRACTION
Type
EXTRACTION
Details
the product extracted into ethyl acetate
WASH
Type
WASH
Details
The extracts were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
the solvents were removed

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
COC=1C=CC=C2CCC(CC12)CO
Measurements
Type Value Analysis
AMOUNT: MASS 3.8 g
YIELD: CALCULATEDPERCENTYIELD 81.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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